molecular formula C24H21NO2 B11508507 4-(10-Methyl-8,9,10,11-tetrahydrobenzo[a]acridin-12-yl)benzene-1,3-diol

4-(10-Methyl-8,9,10,11-tetrahydrobenzo[a]acridin-12-yl)benzene-1,3-diol

Cat. No.: B11508507
M. Wt: 355.4 g/mol
InChI Key: LBOWYECCUMALTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-METHYL-1,2,3,4-TETRAHYDRO-5-AZATETRAPHEN-12-YL)BENZENE-1,3-DIOL is a complex organic compound with a unique structure that includes a tetrahydro-azatetrahydrophenyl group attached to a benzene ring with two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-METHYL-1,2,3,4-TETRAHYDRO-5-AZATETRAPHEN-12-YL)BENZENE-1,3-DIOL typically involves multiple steps, starting with the preparation of the tetrahydro-azatetrahydrophenyl intermediate. This intermediate can be synthesized through a series of reactions, including hydrogenation, alkylation, and cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2-METHYL-1,2,3,4-TETRAHYDRO-5-AZATETRAPHEN-12-YL)BENZENE-1,3-DIOL can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 4-(2-METHYL-1,2,3,4-TETRAHYDRO-5-AZATETRAPHEN-12-YL)BENZENE-1,3-DIOL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects . For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Properties

Molecular Formula

C24H21NO2

Molecular Weight

355.4 g/mol

IUPAC Name

4-(10-methyl-8,9,10,11-tetrahydrobenzo[a]acridin-12-yl)benzene-1,3-diol

InChI

InChI=1S/C24H21NO2/c1-14-6-10-20-19(12-14)23(18-9-8-16(26)13-22(18)27)24-17-5-3-2-4-15(17)7-11-21(24)25-20/h2-5,7-9,11,13-14,26-27H,6,10,12H2,1H3

InChI Key

LBOWYECCUMALTD-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=NC3=C(C4=CC=CC=C4C=C3)C(=C2C1)C5=C(C=C(C=C5)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.